2-Deschloro Aripiprazole-d8

Beschreibung

Integration into Systems Biology Approaches for Comprehensive Pathway Analysis

Systems biology aims to understand the broader, integrated effects of a drug on complex biological networks. In this context, 2-Deschloro Aripiprazole-d8 (B1662822) is an enabling tool for quantitative metabolomics, a cornerstone of systems pharmacology. Aripiprazole (B633) undergoes extensive metabolism in the liver, primarily through CYP3A4 and CYP2D6 enzymes, leading to various metabolites, including dehydro-aripiprazole. pharmgkb.org The presence of other related substances, such as 2-Deschloro Aripiprazole, complicates the metabolic picture. biosynth.com

Development of Advanced Probes for Pharmacological Target Validation in Preclinical Research

Pharmacological target validation is the process of confirming that modulating a specific biological target (like a receptor or enzyme) will have the desired therapeutic effect. nih.govmaastrichtuniversity.nl Aripiprazole's efficacy is attributed to its unique "polypharmacology," which includes partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A receptors. nih.govdovepress.com More recent studies have even suggested novel targets like the Src kinase may be involved in some of its cellular actions. nih.gov

While 2-Deschloro Aripiprazole-d8 is not itself a probe for discovering new targets, it serves a critical supporting role in the validation process. In preclinical studies designed to confirm target engagement, the deuterated standard allows for the unequivocal quantification of the 2-deschloro metabolite in test systems. This is crucial for establishing a clear relationship between the concentration of the metabolite at the target site and the observed biological response. By providing the means for accurate measurement, this compound helps researchers validate whether this specific metabolite contributes to on-target efficacy or is implicated in off-target effects, thereby refining our understanding of aripiprazole's complex mechanism of action. nih.govbiorxiv.orgresearchgate.net

Application in High-Throughput Screening Methodologies for Novel Compound Identification

High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify new drug candidates or to find new uses for existing drugs. mdpi.comnih.gov For instance, an unbiased screen of FDA-approved drugs identified aripiprazole as a potential modulator of ataxin-3, a protein involved in a neurodegenerative disease. nih.gov

The role of this compound in this domain is not in the primary screening phase but in the critical hit-to-lead and lead optimization stages that follow. mdpi.com Once a screening campaign identifies a "hit" that is structurally related to aripiprazole, detailed pharmacokinetic and metabolic studies are required. This compound becomes an indispensable tool for these follow-up investigations, serving as an internal standard for liquid chromatography-mass spectrometry (LC-MS) assays to quantify the metabolic stability and profile of the new chemical entity. nih.gov This ensures that the data guiding the development of the novel compound is accurate and reliable, which is essential for making go/no-go decisions in the costly drug discovery pipeline. recipharm.com

Emerging Methodologies for Isotope-Labeled Compound Synthesis and Application

The synthesis of isotope-labeled compounds is a dynamic field, with new methods constantly being developed to improve efficiency, reduce costs, and allow for more complex labeling patterns. digitellinc.com Traditional methods often involve multi-step syntheses starting from isotopically enriched raw materials. x-chemrx.com Emerging strategies, such as late-stage hydrogen isotope exchange (HIE) and the use of flow chemistry, offer significant advantages by allowing the introduction of isotopes like deuterium (B1214612) into a molecule at a later stage of the synthesis. x-chemrx.com

The published synthesis of aripiprazole-d8 involves a two-step process to build the deuterated piperazine (B1678402) ring structure. nih.gov Future advancements could see the application of novel catalytic systems (e.g., using iridium or palladium catalysts) for direct and regioselective C-H deuteration on the 2-Deschloro Aripiprazole scaffold itself. digitellinc.comx-chemrx.com Furthermore, adopting continuous flow chemistry could offer better control over reaction parameters, leading to higher yields and purity while enhancing safety. x-chemrx.comdigitellinc.com These innovations would make critical research tools like this compound more accessible and affordable for the scientific community, facilitating a broader range of research applications. chemicalsknowledgehub.com

Unaddressed Research Questions and Opportunities for Mechanistic Discovery

Despite its use as an analytical standard, this compound is central to answering several key unaddressed questions about the pharmacology of aripiprazole and its metabolites.

Intrinsic Pharmacological Activity: A primary unanswered question is whether the 2-deschloro metabolite possesses any clinically relevant pharmacological activity of its own. Does it bind to dopamine or serotonin receptors with significant affinity, or does it have other unforeseen targets? nih.gov Using the deuterated standard to perform accurate pharmacokinetic studies exclusively on the 2-deschloro metabolite would be the first step in addressing this question.

Contribution to Clinical Profile: Following a dose of aripiprazole, what is the concentration of the 2-deschloro metabolite in human plasma, and does it penetrate the central nervous system? nih.gov This metabolite could potentially contribute to either the therapeutic effects or the side-effect profile of the parent drug. For example, unusual side effects like compulsive behaviors have been linked to aripiprazole, and understanding the role of all metabolites is crucial. nih.gov Quantifying its presence using this compound as a standard is essential to investigating these possibilities.

Mechanisms of Formation: The precise metabolic pathways that lead to the formation of 2-Deschloro Aripiprazole are not fully elucidated. Is it a product of direct metabolism of aripiprazole, or does it arise from an impurity in the drug substance? Quantitative studies in human subjects and in vitro liver systems, enabled by the deuterated standard, could clarify its origin. pharmgkb.org

Kinetic Isotope Effect: While primarily used as a non-perturbing tracer, the deuterium atoms in this compound could theoretically alter its own metabolism through the kinetic isotope effect. x-chemrx.com Investigating whether the deuteration slows down or shunts the metabolism of the 2-deschloro compound itself could provide insights into the stability of different parts of the molecule and inform the design of future deuterated drugs with potentially improved pharmacokinetic properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H28ClN3O2 |

|---|---|

Molekulargewicht |

422.0 g/mol |

IUPAC-Name |

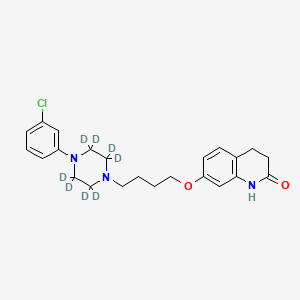

7-[4-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)/i11D2,12D2,13D2,14D2 |

InChI-Schlüssel |

SHHUSQIOAKPGMO-FUEQIQQISA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=CC(=CC=C4)Cl)([2H])[2H])[2H] |

Kanonische SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

Herkunft des Produkts |

United States |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Deschloro Aripiprazole-d8, and how do deuterium incorporation methods impact purity?

- Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., butyl-d8). Key steps include optimizing reaction conditions (e.g., temperature, solvent, catalyst) to minimize isotopic dilution. Purification via preparative HPLC or column chromatography is critical to achieve ≥98% isotopic purity. Deuterium exchange during synthesis must be monitored using mass spectrometry (MS) to confirm labeling efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) identifies structural integrity, while LC-MS/MS quantifies isotopic enrichment. For example, the absence of proton signals in deuterated regions of the NMR spectrum confirms successful labeling. MS fragmentation patterns should align with theoretical isotopic distributions to rule out impurities .

Q. How can researchers ensure the stability of deuterated standards in long-term storage?

- Methodological Answer : Store lyophilized this compound in airtight, light-resistant containers at -20°C to prevent deuterium loss via exchange with ambient moisture. Regular stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) using LC-MS can validate degradation thresholds .

Advanced Research Questions

Q. How should experimental designs control for isotopic effects in pharmacokinetic (PK) studies of this compound?

- Methodological Answer : Use crossover studies comparing deuterated and non-deuterated analogs in the same model to isolate isotope effects. Monitor metabolic pathways (e.g., CYP2D6 activity) via liver microsome assays, as deuterium can alter enzyme binding kinetics. Include internal standards to correct for matrix effects in bioanalytical assays .

Q. What strategies resolve contradictions in deuterated compound bioavailability data across different in vivo models?

- Methodological Answer : Contradictions often arise from interspecies metabolic differences. Perform dose-normalized AUC comparisons and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Validate using knockout animal models (e.g., CYP2D6-deficient) to assess metabolic contributions .

Q. How do deuterium kinetic isotope effects (KIEs) influence the binding affinity of this compound to dopamine receptors?

- Methodological Answer : Radioligand binding assays (e.g., H-labeled competitors) under controlled pH and temperature conditions can quantify KIEs. Compare values between deuterated and protiated forms. Molecular dynamics simulations may predict deuterium-induced conformational changes in receptor-ligand interactions .

Q. What are the reproducibility challenges in synthesizing this compound across laboratories, and how can they be mitigated?

- Methodological Answer : Variability often stems from differences in deuterium sources (e.g., DO purity) or catalysts. Standardize protocols using validated synthetic routes (e.g., Grignard reactions with deuterated reagents) and inter-laboratory round-robin testing. Publish detailed spectral data and chromatograms for cross-validation .

Q. How can researchers ethically address discrepancies between published data and unreported side effects in deuterated drug analogs?

- Methodological Answer : Conduct systematic literature reviews to identify gaps, and perform meta-analyses of preclinical toxicity datasets. Transparently report negative results in repositories like Zenodo to avoid publication bias. Adhere to FAIR data principles for shared accountability .

Methodological Best Practices

- Data Validation : Use orthogonal analytical methods (e.g., NMR + MS) to confirm compound identity and purity .

- Experimental Replication : Document detailed protocols using platforms like protocols.io to enhance reproducibility .

- Ethical Compliance : Follow institutional guidelines for handling deuterated compounds, including waste disposal and safety training .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.